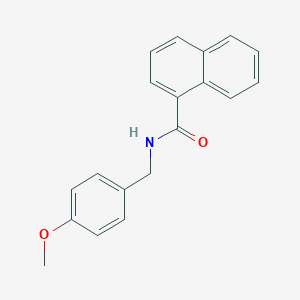
N-(4-methoxybenzyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-1-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in industrial processes and scientific experiments. In
科学的研究の応用
N-(4-methoxybenzyl)-1-naphthamide has been studied for its potential applications in various fields of scientific research. For instance, it has been used as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its potential as an inhibitor of protein kinases, which play a key role in cell signaling and are involved in various diseases such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-1-naphthamide is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells. For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites and preventing them from phosphorylating their substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to modulate the activity of ion channels, which are involved in various physiological processes such as muscle contraction and nerve signaling.
実験室実験の利点と制限
N-(4-methoxybenzyl)-1-naphthamide has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in cells and organisms. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for nonspecific binding to other molecules in cells.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-1-naphthamide. For instance, it could be further investigated as a potential inhibitor of protein kinases involved in various diseases such as cancer and Alzheimer's disease. It could also be studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, its interactions with ion channels could be further explored to better understand its physiological effects.
合成法
N-(4-methoxybenzyl)-1-naphthamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzyl chloride with 1-naphthylamine. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The purity of the final product can be confirmed through methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-22-16-11-9-14(10-12-16)13-20-19(21)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
InChIキー |
JSDAODBUGUALON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)
![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)